molecular formula C19H24N6 B2742837 2-Cyclopropyl-4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine CAS No. 2380141-99-9

2-Cyclopropyl-4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine

Cat. No. B2742837
CAS RN: 2380141-99-9
M. Wt: 336.443
InChI Key: VKKIQELXUQVRKB-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They might be part of larger systems, notably in several important biomolecules (DNA, RNA).


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would consist of a pyrimidine ring substituted with a methyl group at the 6-position and a piperazine ring at the 4-position. The piperazine ring is further substituted with a 6-cyclopropylpyrimidin-4-yl group .


Chemical Reactions Analysis

As a pyrimidine derivative, this compound might undergo reactions similar to other pyrimidines, which can include electrophilic and nucleophilic substitutions, or reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can depend on many factors, including its exact molecular structure and the presence of functional groups. Without specific data, it’s difficult to predict the properties of this compound .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. Pyrimidine derivatives are found in many biologically active compounds, including several medications, but the specific effects can vary widely depending on the exact structure and the biological system .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some pyrimidine derivatives can be hazardous, but without specific data, it’s difficult to provide detailed safety information .

Future Directions

The future directions for research into this compound would likely depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and studied in more detail .

properties

IUPAC Name

2-cyclopropyl-4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6/c1-13-10-18(23-19(22-13)15-4-5-15)25-8-6-24(7-9-25)17-11-16(14-2-3-14)20-12-21-17/h10-12,14-15H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKIQELXUQVRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=NC(=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine

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